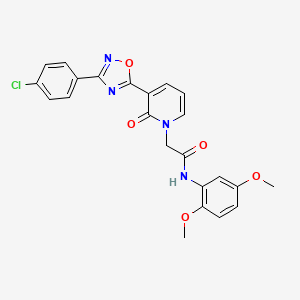

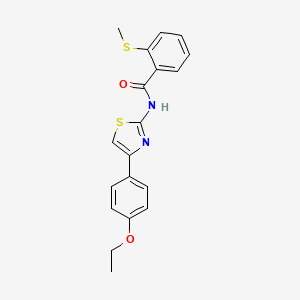

![molecular formula C7H10ClFO2S B2703785 (2-Fluorospiro[2.3]hexan-5-yl)methanesulfonyl chloride CAS No. 2253641-27-7](/img/structure/B2703785.png)

(2-Fluorospiro[2.3]hexan-5-yl)methanesulfonyl chloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(2-Fluorospiro[2.3]hexan-5-yl)methanesulfonyl chloride, also known as FSHMSC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the fields of medicinal chemistry and drug discovery.

科学的研究の応用

Synthesis and Chemical Transformations

Methanesulfonyl chloride derivatives, including fluorinated versions, are pivotal in organic synthesis, often serving as intermediates in the synthesis of complex molecules. For instance, they are utilized in the nucleophilic substitution reactions to introduce sulfonyl groups into organic compounds, enhancing their reactivity or altering their physical properties. Fluorinated methanesulfonyl chlorides, by extension, could be employed in the synthesis of fluorinated organic compounds, which are of significant interest due to their unique properties and applications in pharmaceuticals and agrochemicals. Research by Prakash et al. (2009) exemplifies the utility of fluorobis(phenylsulfonyl)methane derivatives in the efficient nucleophilic fluoromethylation of alkyl and benzyl halides, highlighting the relevance of fluorinated sulfonyl compounds in organic synthesis (Prakash et al., 2009).

Catalysis and Material Science

In catalysis, fluorinated methanesulfonyl chloride derivatives may act as ligands or catalysts due to their unique electronic properties imparted by the fluorine atoms. These compounds could influence the outcome of catalytic reactions, including enantioselective synthesis, by affecting the reactivity and selectivity of the catalyst system. Liu et al. (2000) described novel methods for constructing disubstituted and spiro thiazine diones, potentially applicable for electrophilic asymmetric fluorination, demonstrating the role of fluorinated sulfonyl compounds in catalytic processes (Liu et al., 2000).

Fluorination Reactions

Fluorinated methanesulfonyl chlorides are also instrumental in fluorination reactions, a key area in the development of pharmaceuticals and agrochemicals. Their use facilitates the introduction of fluorine atoms into organic molecules, a critical step in the synthesis of fluorinated compounds with desired biological activities or physical properties. The work of Leng and Qin (2018) on developing a new fluorosulfonylation reagent for the synthesis of sulfonyl fluoride-containing compounds underscores the importance of fluorinated sulfonyl chlorides in creating molecules with potential bioactivity (Leng & Qin, 2018).

Energy Storage and Electrochemistry

Furthermore, the electrochemical properties of compounds related to methanesulfonyl chloride, such as in the context of sodium insertion into vanadium pentoxide, suggest potential applications in energy storage technologies. Research by Su et al. (2001) explored the electrochemical behavior of vanadium pentoxide films in methanesulfonyl chloride-aluminum chloride ionic liquid, indicating possible applications in battery technology and energy storage systems (Su et al., 2001).

特性

IUPAC Name |

(2-fluorospiro[2.3]hexan-5-yl)methanesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10ClFO2S/c8-12(10,11)4-5-1-7(2-5)3-6(7)9/h5-6H,1-4H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHEDJCFUFVZBLG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC12CC2F)CS(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClFO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Fluorospiro[2.3]hexan-5-yl)methanesulfonyl chloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

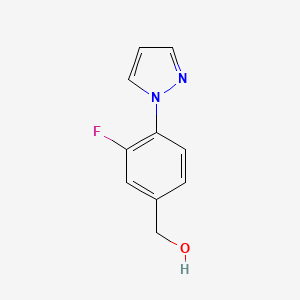

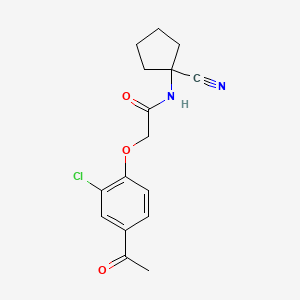

![8-(4-Bromobenzoyl)-4-[(4-fluoro-3-methylphenyl)sulfonyl]-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2703702.png)

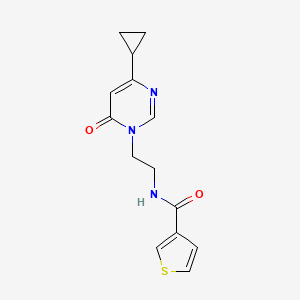

![Methyl 3-[3-amino-4-[cyclohexyl(2-methylpropyl)amino]phenyl]butanoate](/img/structure/B2703706.png)

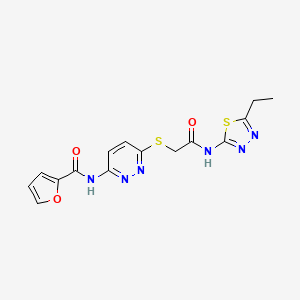

![N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-3-methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2703715.png)

![Ethyl 1-((3-(benzo[d][1,3]dioxol-5-yloxy)propyl)sulfonyl)piperidine-4-carboxylate](/img/structure/B2703716.png)

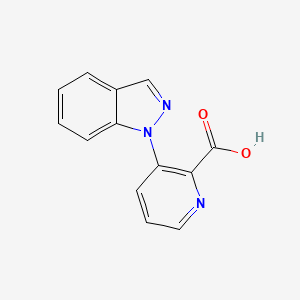

![1-(2-methylbenzyl)-3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2703718.png)

![Methyl 5-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B2703719.png)

![N-[1-(2-Chlorophenyl)piperidin-3-yl]prop-2-enamide](/img/structure/B2703720.png)